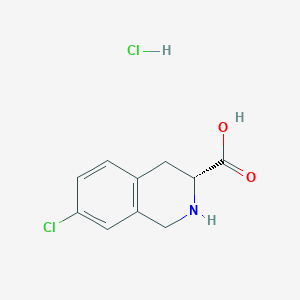

(3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride

Description

(3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chiral tetrahydroisoquinoline derivative with a chlorine substituent at position 7 of the aromatic ring and a carboxylic acid group at position 2. The (3R) stereochemistry is critical for its biological activity, particularly in targeting opioid receptors . Its hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. The compound is synthesized via coupling reactions (e.g., using EDC·HCl or DCC/HOBt) followed by deprotection of Boc (tert-butoxycarbonyl) groups under acidic conditions . Structural confirmation relies on NMR (¹H, ¹³C) and mass spectrometry .

Properties

IUPAC Name |

(3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDWOMDRTYSCRS-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=C1C=CC(=C2)Cl)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

This method involves the cyclization of arylethylamides under acidic conditions to form the tetrahydroisoquinoline core. For the target compound:

- Starting Material : 4-Chloro-β-phenylethylamine is acylated with succinic anhydride to form 4-(4-chloroanilino)-4-ketobutyric acid .

- Cyclization : Treatment with Lewis acids (e.g., AlCl₃) induces intramolecular cyclization, yielding 7-chloro-3,4-dihydroisoquinoline-2,5-dione .

- Reduction : The diketone is reduced using LiAlH₄ or catalytic hydrogenation to obtain 7-chloro-1,2,3,4-tetrahydroisoquinoline .

Optimization Note : Excess AlCl₃ (2.5–3.0 equivalents) ensures complete cyclization, while temperatures above 55°C improve reaction rates.

Carboxylation via Lithiation and CO₂ Trapping

Introducing the carboxylic acid group at the 3-position requires careful regioselectivity:

- Benzyl Protection : The amine group of 7-chloro-1,2,3,4-tetrahydroisoquinoline is protected using benzyl bromide in the presence of K₂CO₃.

- Lithiation : The protected intermediate is treated with n-butyllithium and tetramethylethylenediamine (TMEDA) at −80°C to deprotonate the 3-position.

- Carbon Dioxide Quenching : Reaction with CO₂ forms the carboxylic acid, followed by HCl treatment to yield the hydrochloride salt.

Yield Data :

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Benzyl protection | BnBr, K₂CO₃ | 0–10°C | 85–90 |

| Lithiation/CO₂ | n-BuLi, TMEDA, CO₂ | −80°C | 70–75 |

| Deprotection | Pd/C, H₂ | 50–60°C | 90–95 |

Stereochemical Control at the 3-Position

Achieving the (3R) configuration necessitates enantioselective synthesis or resolution:

Chiral Pool Synthesis

Using (R)-malic acid or (R)-glyceraldehyde as chiral starting materials allows asymmetric induction during cyclization. For example:

Kinetic Resolution via Enzymatic Hydrolysis

Racemic 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ethyl ester is treated with lipase PS (Pseudomonas cepacia) in phosphate buffer. The enzyme selectively hydrolyzes the (3S)-ester, leaving the (3R)-ester intact, which is then isolated and acidified.

Resolution Efficiency :

| Enzyme | Substrate | Enantiomeric Excess (ee) |

|---|---|---|

| Lipase PS | Ethyl ester derivative | 98% (3R) |

Industrial-Scale Synthesis (Patent CN110724098A)

A patented route emphasizes cost-effectiveness and scalability:

- Benzyl Protection : 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride reacts with benzyl bromide (1:1.1 molar ratio) in THF/K₂CO₃.

- Carboxylation : Lithiation at −80°C followed by CO₂ quenching introduces the carboxylic acid.

- Catalytic Hydrogenation : Pd/C-mediated debenzylation under 1–2 atm H₂ yields the final product.

Advantages :

Analytical Characterization

Critical quality control steps include:

Chemical Reactions Analysis

Types of Reactions

(3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic chemistry, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

(3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride is recognized for its role in the synthesis of biologically active compounds. It serves as a building block for various pharmaceuticals due to its structural features that allow for modification and optimization.

2. Enzyme Inhibition Studies

The compound has been utilized in studies targeting enzyme inhibition. For instance, it has been investigated as an inhibitor of Hedgehog acyltransferase (HHAT), which is crucial for Hedgehog signaling pathways involved in development and cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the compound can significantly affect its inhibitory potency against HHAT .

3. Neuropharmacology

Research indicates that tetrahydroisoquinolines can interact with neurotransmitter receptors, making them valuable in neuropharmacological studies. The compound's ability to modulate receptor activity suggests potential applications in treating neurological disorders .

Case Studies and Research Findings

| Study Title | Findings | Year |

|---|---|---|

| Design and Synthesis of Hedgehog Inhibitors | Identified (3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a potent inhibitor with specific structural requirements for activity | 2024 |

| Diversity-oriented Synthesis of Tetrahydroisoquinoline Derivatives | Explored synthetic methods leading to derivatives with enhanced biological activity | 2014 |

| Evaluation of Neurotransmitter Receptor Modulation | Demonstrated the compound's potential to influence neurotransmitter pathways, suggesting therapeutic applications | 2023 |

Synthesis and Industrial Production

The synthesis of (3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves cyclization reactions using β-phenylethylamine derivatives under dehydrating conditions such as phosphorus oxychloride or zinc chloride. These methods are scalable for industrial production, often incorporating purification processes like recrystallization .

Mechanism of Action

The mechanism of action of (3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Similar compounds differ in substituent type, position, stereochemistry, and functional groups. Key examples include:

| Compound Name | Substituent(s) | Configuration | Key Properties/Data | Biological Relevance | References |

|---|---|---|---|---|---|

| (3R)-7-Hydroxy-THIQ-3-carboxylic acid hydrochloride | 7-OH | (3R) | Melting point: 78–82°C; [α]D = +99° (CH3OH) | κ-opioid receptor antagonist | |

| (3R)-7-Fluoro-THIQ-3-carboxylic acid hydrochloride | 7-F | (3R) | Synthesized via coupling with 7-fluoro-Boc-D-Tic | Improved lipophilicity vs. OH analogues | |

| (3S)-5-Chloro-THIQ-3-carboxylic acid hydrochloride | 5-Cl | (3S) | SMILES: C1C@HC(=O)O | Stereoisomer with distinct receptor binding | |

| (3R)-6,7-Dimethoxy-THIQ-3-carboxylic acid hydrochloride | 6,7-OCH3 | (3R) | Used as a precursor in ACE inhibitors (e.g., Moexipril) | Pharmaceutical intermediate | |

| (3R)-2-Methyl-THIQ-3-carboxylic acid hydrochloride | 2-CH3 | (3R) | Synthesized via Eschweiler-Clarke reaction | Enhanced steric effects |

Pharmacological Properties

- κ-Opioid Receptor Antagonism : The 7-hydroxy derivative () shows potent antagonism (IC50 < 10 nM), while 7-chloro analogues may exhibit enhanced metabolic stability due to reduced oxidation .

- Stereochemical Impact : The (3S)-5-chloro isomer () has distinct NMR shifts (δ 7.25–7.45 ppm for aromatic protons) and likely reduced activity compared to the (3R)-7-chloro target compound .

- Lipophilicity : Fluorinated derivatives (e.g., 7-fluoro) have higher logP values than hydroxy or methoxy analogues, improving blood-brain barrier penetration .

Physicochemical Data

- Melting Points : Hydroxy derivatives (e.g., compound 7 in ) melt at 78–82°C, while bulkier substituents (e.g., cyclohexylmethyl) increase melting points (139–143°C) .

- Optical Rotation: The (3R) configuration confers positive optical rotation ([α]D = +67° to +99° in methanol) , whereas (3S) isomers (e.g., ) would exhibit negative values.

Key Findings and Implications

Substituent Position : Chlorine at position 7 (vs. 5 or 6) optimizes steric interactions with opioid receptor pockets .

Stereochemistry : The (3R) configuration is critical for binding; (3S) analogues show reduced potency .

Salt Forms : Hydrochloride salts improve solubility (e.g., compound 4 in has 2H2O) without altering receptor affinity .

Biological Activity

(3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

- Molecular Formula : C₉H₁₁ClN

- Molecular Weight : 204.094 g/mol

- CAS Number : 1344638-72-7

- IUPAC Name : (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid; hydrochloride

1. Anticancer Properties

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit notable anticancer activity. For instance, studies have shown that certain analogs can inhibit Bcl-2 family proteins, which are crucial for cancer cell survival. A specific study found that a substituted derivative demonstrated an IC₅₀ value of 5.2 µM against Bcl-2 protein and induced apoptosis in Jurkat cells through caspase-3 activation .

2. Chloride Transport Modulation

Another significant finding is the compound's ability to enhance chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This property was highlighted in a study where a series of tetrahydroisoquinoline derivatives were synthesized and evaluated for their efficacy in increasing chloride transport, with some analogs exhibiting EC₅₀ values below 10 nM .

3. Neuroprotective Effects

The neuroprotective potential of tetrahydroisoquinoline derivatives has also been explored. These compounds have been shown to exert protective effects against neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .

Structure-Activity Relationship (SAR)

The structural modifications of tetrahydroisoquinoline derivatives significantly influence their biological activity. The SAR studies indicate that substituents on the isoquinoline ring can enhance binding affinity to target proteins and improve bioactivity. For example, the introduction of halogens or alkyl groups at specific positions has been correlated with increased potency against cancer cell lines .

Case Studies

The mechanisms through which (3R)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its biological effects include:

- Inhibition of Anti-apoptotic Proteins : By inhibiting Bcl-2 family proteins, the compound promotes apoptosis in cancer cells.

- Enhancement of Ion Transport : It facilitates chloride ion transport in CFTR-deficient cells, offering potential therapeutic avenues for cystic fibrosis.

- Oxidative Stress Reduction : The compound may reduce oxidative damage in neuronal cells, contributing to its neuroprotective effects.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride to improve enantiomeric purity?

- Methodological Answer : Enantiomeric purity is critical for chiral compounds like this. A multi-step synthesis approach involving asymmetric catalysis or chiral auxiliary-mediated reactions is recommended. For example, using (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a precursor and coupling it with acyl chlorides (e.g., oleoyl chloride) under controlled conditions can enhance stereochemical fidelity . Post-synthesis purification via preparative HPLC with chiral columns (e.g., using amylose-based stationary phases) ensures separation of enantiomers. Reaction monitoring by NMR (e.g., observing diastereotopic proton splitting) and HRMS validation are essential .

Q. What are the key stability considerations for storing (3R)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride?

- Methodological Answer : The compound’s stability is influenced by moisture, temperature, and light. Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen). Periodic analysis via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can detect decomposition. Hydrolysis-resistant analogs (e.g., isoquinoline N-acyl amino acid derivatives) may offer insights into stabilizing the carboxylic acid moiety under physiological conditions .

Q. How can researchers validate the identity and purity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- Purity : Reverse-phase HPLC with UV detection at 254 nm; compare retention times against certified reference standards (e.g., EP/JP/USP guidelines) .

- Structural Confirmation : NMR (e.g., characteristic signals for the tetrahydroisoquinoline backbone and chlorine substituent) and HRMS for molecular weight validation .

- Chirality : Polarimetry or circular dichroism (CD) spectroscopy to confirm the (3R) configuration .

Advanced Research Questions

Q. How does the chlorine substituent at position 7 influence the compound’s reactivity and biological activity compared to other halogenated analogs?

- Methodological Answer : The chlorine atom increases electron-withdrawing effects, altering electronic properties (e.g., pKa of the carboxylic acid) and steric hindrance. Comparative studies with fluoro-, bromo-, or unsubstituted tetrahydroisoquinoline derivatives can reveal structure-activity relationships (SAR). For example:

- Reactivity : Chlorine may slow nucleophilic substitution reactions compared to fluorine due to larger atomic size.

- Biological Activity : Chlorine’s lipophilicity could enhance membrane permeability, as seen in similar tetrahydroquinoline derivatives . Use computational tools (e.g., molecular docking) to predict binding affinity changes in target proteins.

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles.

- Standardization : Use identical cell lines, buffer systems (e.g., pH 7.4 PBS), and positive controls across studies.

- Impurity Profiling : Quantify by-products (e.g., hydrolyzed or oxidized derivatives) via LC-MS and assess their bioactivity .

- Dose-Response Studies : Perform EC/IC assays in triplicate to account for biological variability .

Q. How can researchers design experiments to study the compound’s metabolic stability in vitro?

- Methodological Answer :

Hepatic Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over time .

CYP Enzyme Inhibition : Test against CYP3A4, CYP2D6, etc., using fluorogenic substrates to identify metabolic pathways.

Hydrolysis Studies : Expose to simulated gastric fluid (SGF) or intestinal fluid (SIF) to assess stability in the gastrointestinal tract .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.